3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one
CAS No.: 851320-45-1
Cat. No.: VC15907063
Molecular Formula: C16H14N2O3
Molecular Weight: 282.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851320-45-1 |
|---|---|
| Molecular Formula | C16H14N2O3 |
| Molecular Weight | 282.29 g/mol |
| IUPAC Name | 3-amino-4-(4-methoxyanilino)isochromen-1-one |
| Standard InChI | InChI=1S/C16H14N2O3/c1-20-11-8-6-10(7-9-11)18-14-12-4-2-3-5-13(12)16(19)21-15(14)17/h2-9,18H,17H2,1H3 |
| Standard InChI Key | RGFGILABSMOAAF-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=C(OC(=O)C3=CC=CC=C32)N |
Introduction
Chemical Identity and Structural Features
Molecular Constitution
3-Amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one (C₁₆H₁₃N₃O₃) comprises an isochromen-1-one scaffold substituted at positions 3 and 4 with amino (-NH₂) and 4-methoxyphenylamino (-NHC₆H₄OCH₃) groups, respectively . The methoxyphenyl moiety introduces steric and electronic effects that influence reactivity and supramolecular interactions .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₃N₃O₃ |
| Molecular weight | 295.29 g/mol |
| Hydrogen bond donors | 3 (2 × NH, 1 × NH₂) |
| Hydrogen bond acceptors | 5 (3 × O, 2 × N) |
| logP (estimated) | 2.8–3.2 |
Synthesis and Reaction Pathways
Preparation of the Isochromenone Core
The synthesis of 3-amino-4-[(4-methoxyphenyl)amino]-1H-isochromen-1-one involves diazotization of 3-amino-4-arylamino precursors under mild acidic conditions . Key steps include:
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Condensation: Formation of the 3-amino-4-arylamino intermediate via nucleophilic substitution between 3-amino-isochromenone derivatives and 4-methoxyaniline.
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Diazotization: Treatment with sodium nitrite in acetic acid generates a diazonium intermediate, which undergoes intramolecular cyclization to yield triazolo derivatives under controlled conditions .
Table 2: Synthetic Conditions for Precursor Formation
Stability Considerations
The isochromenone ring is susceptible to acid-catalyzed transesterification. Exposure to strong acids (e.g., HCl in methanol) cleaves the lactone ring, forming methyl 2-(triazol-5-yl)benzoate derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
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¹³C NMR: Signals at δ 170.1 (C=O), 159.8 (C-OCH₃), and 110–150 ppm (aromatic carbons) .
Infrared Spectroscopy (IR)
Crystallographic and Supramolecular Behavior
Hydrogen-Bonding Networks
In crystalline states, molecules form sheets via C–H···N and C–H···O interactions. For example:
π-Stacking Interactions
Methoxyphenyl groups engage in offset π-stacking (3.8 Å separation), enhancing crystal packing efficiency .
Applications and Derivatives
Triazolo-Isochromenone Synthesis
The compound serves as a precursor to 1-arylisochromeno[3,4-d][1, triazol-5(1H)-ones, which exhibit:
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Antimicrobial activity: Triazole derivatives inhibit bacterial efflux pumps .
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Material science utility: As ligands in metal-organic frameworks (MOFs) .
Table 3: Biological Activity of Derived Triazoles
| Derivative | MIC (μg/mL) against S. aureus |
|---|---|
| 4-Chlorophenyl analog | 12.5 |
| 2-Methylphenyl analog | 25.0 |
Future Research Directions
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